molecular formula C21H40O12 B8106043 m-PEG8-ethoxycarbonyl-propanoic acid

m-PEG8-ethoxycarbonyl-propanoic acid

Cat. No.: B8106043
M. Wt: 484.5 g/mol
InChI Key: PTPATACFPISKEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

m-PEG8-ethoxycarbonyl-propanoic acid is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that harness the cell’s natural protein degradation machinery to selectively degrade target proteins. This compound is particularly valuable in the field of targeted therapy due to its ability to facilitate the connection between a ligand for an E3 ubiquitin ligase and a ligand for a target protein .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG8-ethoxycarbonyl-propanoic acid typically involves the reaction of polyethylene glycol (PEG) with ethyl chloroformate and 3-hydroxypropanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves multiple steps, including esterification and purification, to achieve high purity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. Quality control measures are implemented to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

m-PEG8-ethoxycarbonyl-propanoic acid primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions where the ethoxycarbonyl group is replaced by other functional groups .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various PEG derivatives and modified PROTAC linkers, which are used in the synthesis of targeted therapeutic agents .

Scientific Research Applications

m-PEG8-ethoxycarbonyl-propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

m-PEG8-ethoxycarbonyl-propanoic acid functions as a linker in PROTACs, connecting a ligand for an E3 ubiquitin ligase to a ligand for a target protein. This connection enables the ubiquitin-proteasome system to recognize and degrade the target protein. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation within the cell .

Comparison with Similar Compounds

Similar Compounds

  • m-PEG4-ethoxycarbonyl-propanoic acid
  • m-PEG6-ethoxycarbonyl-propanoic acid
  • m-PEG12-ethoxycarbonyl-propanoic acid

Uniqueness

m-PEG8-ethoxycarbonyl-propanoic acid is unique due to its specific PEG chain length, which provides an optimal balance between solubility and linker flexibility. This makes it particularly effective in the synthesis of PROTACs, offering advantages in terms of stability and efficacy compared to shorter or longer PEG-based linkers .

Properties

IUPAC Name

4-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O12/c1-25-4-5-26-6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-21(24)3-2-20(22)23/h2-19H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPATACFPISKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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